Technical Guide: 2-(3-(4-Bromophenoxy)propyl)pyridine & CAS 92545-83-0
Technical Guide: 2-(3-(4-Bromophenoxy)propyl)pyridine & CAS 92545-83-0
This in-depth technical guide addresses the chemical entity 2-(3-(4-Bromophenoxy)propyl)pyridine while resolving a critical identification discrepancy associated with CAS 92545-83-0 .
Advanced Synthesis, Properties, and Medicinal Chemistry Applications
Executive Summary & Critical Identification
Status: High-Value Chemical Intermediate Primary Application: Pharmacophore Linker (GPCR Ligands, Kinase Inhibitors)
Critical Discrepancy Notice
A distinct conflict exists between the chemical name and the CAS number provided in standard databases. Researchers must verify the specific structure required for their application.
| Feature | Compound A (CAS Match) | Compound B (Name Match) |
| CAS Number | 92545-83-0 | Not Assigned / Custom Synthesis |
| Chemical Name | 2-(3-Bromophenoxy)pyridine | 2-(3-(4-Bromophenoxy)propyl)pyridine |
| Structure | Pyridine-O-Phenyl (Ether Link) | Pyridine-(CH₂)₃-O-Phenyl (Propyl Ether Link) |
| Substitution | Bromine at meta (3) position | Bromine at para (4) position |
| Primary Use | Catalysis Ligands, SNAr Scaffolds | Flexible Linker for GPCR Antagonists |
Editorial Decision: This guide details both entities to ensure experimental success. Section 2 focuses on the CAS-linked compound (92545-83-0), while Section 3 details the synthesis of the propyl-linker variant requested by name.
CAS 92545-83-0: 2-(3-Bromophenoxy)pyridine[1][2][3][4]
Physicochemical Properties
The following data corresponds strictly to the structure 1-Bromo-3-[(pyridin-2-yl)oxy]benzene .
| Property | Value | Source/Condition |
| Molecular Formula | C₁₁H₈BrNO | -- |
| Molecular Weight | 250.09 g/mol | -- |
| Appearance | Clear to pale yellow oil | Standard State |
| Boiling Point | 319.0 ± 20.0 °C | Predicted (760 Torr) |
| Density | 1.48 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.04 | Predicted |
| pKa | 2.54 | Basic N (Predicted) |
| Solubility | DMSO, Methanol, DCM | Insoluble in water |
Synthesis Protocol (CAS 92545-83-0)
This compound is synthesized via a Nucleophilic Aromatic Substitution (S_NAr) or Ullmann-type coupling.
Method A: S_NAr Reaction (Preferred)
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Reagents: 2-Chloropyridine (1.0 eq), 3-Bromophenol (1.1 eq), K₂CO₃ (2.0 eq).
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Solvent: DMF or DMSO (Anhydrous).
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Conditions: 100–120°C, 12–18 hours.
Mechanism & Workflow: The reaction proceeds via the addition-elimination mechanism. The electron-withdrawing nitrogen of the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide anion.
Figure 1: S_NAr synthesis pathway for CAS 92545-83-0.
Target Compound: 2-(3-(4-Bromophenoxy)propyl)pyridine[8][9]
This structure contains a propyl linker , making it a critical scaffold for Histamine H3 antagonists and Serotonin modulators . The flexible chain allows the pyridine (basic head) and the bromophenyl (lipophilic tail) to interact with distinct binding pockets.
Synthetic Protocol (Propyl Linker Variant)
Method: Mitsunobu Coupling This is the most reliable method to construct the ether linkage without elimination side-products.
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Precursor A: 3-(Pyridin-2-yl)propan-1-ol (Commercially available or synthesized via Heck reaction).
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Precursor B: 4-Bromophenol.
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Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).
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Solvent: THF (0°C to RT).
Step-by-Step Protocol:
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Preparation: Dissolve 3-(pyridin-2-yl)propan-1-ol (10 mmol) and 4-bromophenol (10 mmol) in anhydrous THF (50 mL) under N₂ atmosphere.
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Activation: Add PPh₃ (12 mmol) and cool the mixture to 0°C.
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Coupling: Dropwise add DIAD (12 mmol) over 20 minutes. Maintain temperature <5°C to prevent side reactions.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.
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Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to remove unreacted phenol) and brine.
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Purification: Flash chromatography (Hexane/EtOAc gradient).
Alternative Method: Williamson Ether Synthesis
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Reagents: 2-(3-Chloropropyl)pyridine + 4-Bromophenol + Cs₂CO₃ in Acetone/DMF.
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Note: This method may suffer from elimination of the alkyl chloride to form 2-allylpyridine.
Figure 2: Mitsunobu coupling strategy for the propyl-linker variant.
Applications in Drug Discovery
Pharmacophore Utility
The 2-(3-phenoxypropyl)pyridine motif is a "privileged structure" in medicinal chemistry, often serving as a surrogate for histamine or amine-based side chains.
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GPCR Ligands: The pyridine nitrogen acts as a proton acceptor (mimicking the imidazole of histamine) at physiological pH, interacting with Aspartate residues in GPCR transmembrane domains (e.g., Histamine H3, 5-HT receptors).
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Linker Function: The propyl chain provides the optimal distance (~4-5 Å) to span the "gorge" between the orthosteric site and secondary binding pockets.
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Suzuki-Miyaura Handle: The Bromine atom on the phenyl ring is a versatile handle. It allows for late-stage diversification via Palladium-catalyzed cross-coupling to introduce biaryl systems, increasing potency and selectivity.
Structural Activity Relationship (SAR) Logic
When optimizing this scaffold:
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Chain Length: Varying propyl (n=3) to ethyl (n=2) or butyl (n=4) drastically alters receptor affinity. Propyl is often optimal for H3 antagonists.
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Pyridine Position: 2-pyridyl is more basic and lipophilic than 3- or 4-pyridyl isomers, influencing blood-brain barrier (BBB) permeability.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Signal Word: Warning
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.
Handling Protocols:
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyridine derivatives can oxidize or absorb moisture over time.
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Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; pyridine derivatives are toxic to aquatic life.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 92545-83-0, 2-(3-Bromophenoxy)pyridine. Retrieved from .
- Takasago International Corporation (2006).Patent EP1683804: Nitrogen-containing heterocyclic compounds and catalysts. (Describes usage of similar pyridine-ether ligands).
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Santa Cruz Biotechnology. 2-(3-Bromophenoxy)pyridine Properties and Safety Data. Retrieved from .
- Organic Syntheses.General Procedure for Mitsunobu Etherification. (Standard protocol reference for Section 3).
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Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-(3-Bromophenoxy)pyridine. Retrieved from .
